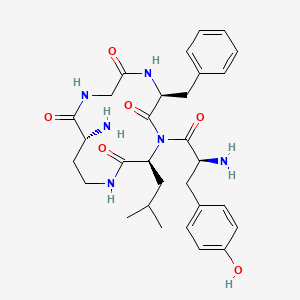

Tabgp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

77171-72-3 |

|---|---|

Molecular Formula |

C30H40N6O6 |

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(3S,6S,12R)-12-amino-4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-6-benzyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclotetradecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C30H40N6O6/c1-18(2)14-25-28(40)33-13-12-22(31)27(39)34-17-26(38)35-24(16-19-6-4-3-5-7-19)30(42)36(25)29(41)23(32)15-20-8-10-21(37)11-9-20/h3-11,18,22-25,37H,12-17,31-32H2,1-2H3,(H,33,40)(H,34,39)(H,35,38)/t22-,23+,24+,25+/m1/s1 |

InChI Key |

RENGGPKMSRKEQC-ROHNOIKCSA-N |

SMILES |

CC(C)CC1C(=O)NCCC(C(=O)NCC(=O)NC(C(=O)N1C(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)NCC[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1C(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)N |

Canonical SMILES |

CC(C)CC1C(=O)NCCC(C(=O)NCC(=O)NC(C(=O)N1C(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)N |

Synonyms |

cyclo-N(gamma)-diNH-butyryl-Leu-enkephalin enkephalin-Leu, cyclo-N(gamma)-diaminobutyryl- enkephalin-Leu, cyclo-N(gamma)-diNH-butyryl- Leu-enkephalin, cyclo-N(gamma)-diNH-butyryl- leucine-enkephalin, cyclo-N(gamma)-diNH-butyryl- TABGP Tyr-cyclo(-N(gamma)-D-A2-bu-Gly-Phe-Leu-) |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Blueprint of a Cancer Hallmark: A Technical Guide to the TAG-72 Glycoprotein

For Immediate Release

This technical guide provides a comprehensive overview of the structure of the Tumor-Associated Glycoprotein 72 (TAG-72), a molecule of significant interest in oncology research and therapeutic development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the biochemical composition, intricate carbohydrate structures, and the protein backbone of TAG-72. It further details the experimental methodologies used for its characterization and visualizes its role in cellular signaling.

Executive Summary

Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight, mucin-like glycoprotein predominantly expressed on the surface of a wide array of adenocarcinomas, including those of the ovary, breast, colon, and pancreas, while showing limited expression in normal adult tissues.[1] Its structure is characterized by a protein core rich in serine and threonine residues, which serves as a scaffold for extensive O-linked glycosylation. The most prominent carbohydrate epitope is the Sialyl-Tn antigen (NeuAcα2-6GalNAcα1-O-Ser/Thr), a key determinant of its antigenicity and its role in tumor progression and immune evasion. This guide will dissect the components of TAG-72, providing quantitative data, experimental protocols, and visual representations of its structure and function.

The Mucin-Like Protein Core of TAG-72

The protein backbone of TAG-72 is a large, extended structure characteristic of the mucin family. While a definitive amino acid sequence for the entire TAG-72 protein is not fully elucidated due to its immense size and heavy glycosylation, studies on purified TAG-72 have revealed an amino acid composition similar to other human mucins.[1] These are typically rich in proline, serine, and threonine, which constitute a significant portion of the protein core.

Table 1: Representative Amino Acid Composition of Human Mucin Glycoprotein

| Amino Acid | Molar Percentage (%) |

| Aspartic Acid | 6.5 |

| Threonine | 14.0 |

| Serine | 7.8 |

| Glutamic Acid | 8.9 |

| Proline | 43.6 (Ser+Thr+Pro) |

| Glycine | 7.2 |

| Alanine | 5.8 |

| Cysteine | 1.5 |

| Valine | 4.1 |

| Methionine | 0.5 |

| Isoleucine | 2.5 |

| Leucine | 5.1 |

| Tyrosine | 1.2 |

| Phenylalanine | 2.0 |

| Histidine | 2.1 |

| Lysine | 2.8 |

| Arginine | 3.4 |

Note: This data is representative of human sinus mucin and serves as an illustrative example of the typical amino acid distribution in mucin-like glycoproteins such as TAG-72. The combined high percentage of serine, threonine, and proline is a hallmark of mucin proteins.

The Carbohydrate Architecture: The Sialyl-Tn Antigen

The defining feature of TAG-72 is its extensive O-linked glycosylation, with the Sialyl-Tn (STn) antigen being the immunodominant epitope. This disaccharide is attached to the hydroxyl group of serine or threonine residues on the protein backbone.

The structure of the Sialyl-Tn antigen is NeuAcα2-6GalNAcα1-O-Ser/Thr. This consists of an N-acetylgalactosamine (GalNAc) residue alpha-linked to the serine or threonine, which is then capped by an N-acetylneuraminic acid (sialic acid) residue via an α2-6 linkage. The presence of these truncated, sialylated O-glycans is a hallmark of aberrant glycosylation in cancer.

Experimental Protocols for the Structural Elucidation of TAG-72

The complex structure of TAG-72 has been elucidated through a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Purification of TAG-72 from LS-174T Human Colon Carcinoma Cells

This protocol is based on the methods described by Johnson et al. for the purification of TAG-72.

-

Tumor Homogenization: LS-174T cell xenografts are homogenized in a suitable buffer (e.g., phosphate-buffered saline) with protease inhibitors.

-

Clarification: The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing soluble TAG-72 is collected.

-

Size-Exclusion Chromatography: The supernatant is subjected to chromatography on a Sepharose CL-4B column. The high-molecular-weight TAG-72 will be in the exclusion volume.

-

Affinity Chromatography: The fractions containing TAG-72 are then passed through an antibody affinity column, typically using the B72.3 or CC49 monoclonal antibody, which specifically binds to the TAG-72 antigen.

-

Elution: The bound TAG-72 is eluted from the affinity column using a low pH buffer or a chaotropic agent.

-

Quantification: The amount of TAG-72 at each step is monitored using a competition radioimmunoassay.

-

Purity Analysis: The purity of the final preparation is assessed by polyacrylamide gel electrophoresis (PAGE) followed by Coomassie Blue and periodic acid-Schiff (PAS) staining to visualize protein and carbohydrate components, respectively.

Analysis of TAG-72 Glycans by Mass Spectrometry

-

Glycan Release: O-linked glycans are released from the purified TAG-72 protein by reductive β-elimination using sodium borohydride in an alkaline solution.

-

Purification of Released Glycans: The released glycans are purified from peptides and salts using solid-phase extraction (SPE) with a graphitized carbon cartridge.

-

Derivatization (Optional but Recommended): For improved ionization and fragmentation, the purified glycans can be permethylated.

-

MALDI-TOF Mass Spectrometry: The permethylated glycans are mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a MALDI plate. Mass spectra are acquired in positive ion mode to determine the composition of the glycan population.

-

Tandem Mass Spectrometry (MS/MS): For structural elucidation, specific glycan ions are selected for fragmentation to determine the sequence and linkage of the monosaccharide units.

Structural Determination of the Sialyl-Tn Antigen by NMR Spectroscopy

-

Sample Preparation: Purified Sialyl-Tn antigen is dissolved in deuterium oxide (D₂O) to a final concentration suitable for NMR analysis.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the anomeric protons and other characteristic signals of the carbohydrate residues.

-

2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to establish the connectivity and spatial relationships of the atoms:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide ring.

-

TOCSY (Total Correlation Spectroscopy): To assign all the proton resonances within a single sugar residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the glycosidic linkage (in this case, between NeuAc and GalNAc, and between GalNAc and the amino acid).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, further confirming the glycosidic linkages.

-

-

Data Analysis: The NMR data is processed and analyzed to determine the chemical shifts, coupling constants, and NOEs, which are then used to build a three-dimensional model of the Sialyl-Tn antigen.

TAG-72 in Cellular Signaling: A Role in Immune Suppression

TAG-72 plays a significant role in the tumor microenvironment by promoting immune evasion. The Sialyl-Tn antigen on TAG-72 can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are inhibitory receptors expressed on the surface of various immune cells, including dendritic cells and macrophages.[2][3] This interaction triggers a signaling cascade that leads to the suppression of anti-tumor immune responses.

Experimental Workflow for Studying TAG-72 Mediated Immune Suppression

Caption: Experimental workflow to investigate TAG-72's immunosuppressive effects.

TAG-72-Siglec Signaling Pathway in Immune Evasion

Caption: TAG-72-mediated immunosuppressive signaling pathway.

Conclusion

The structural characterization of TAG-72 as a heavily O-glycosylated, mucin-like glycoprotein with the Sialyl-Tn antigen as its key epitope has been pivotal in understanding its role in cancer biology. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this important oncoprotein. Furthermore, the elucidation of its involvement in immune suppression through signaling pathways opens new avenues for the development of targeted cancer therapies. This guide serves as a foundational resource for researchers dedicated to advancing our knowledge of TAG-72 and its clinical implications.

References

a role of TAG-72 in cancer progression

An In-depth Technical Guide on the Core Role of Tumor-Associated Glycoprotein 72 (TAG-72) in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight, mucin-like glycoprotein that is overexpressed in a wide variety of adenocarcinomas while being minimally present in normal adult tissues.[1][2] This differential expression profile makes it a significant subject of interest in oncology. First identified in the 1980s through the development of the monoclonal antibody B72.3, TAG-72 has been implicated in several key aspects of cancer progression, including immune evasion, metastasis, and cell adhesion.[1][3] Its clinical utility is well-established as a serum tumor marker (CA 72-4) for diagnosis, prognosis, and monitoring of diseases like gastric and colorectal cancer.[1][4] Furthermore, its tumor-specific nature makes it an attractive target for various therapeutic strategies, including monoclonal antibodies, antibody-drug conjugates (ADCs), and CAR-T cell therapies.[2][5][6] This document provides a comprehensive technical overview of the molecular characteristics of TAG-72, its multifaceted role in tumor biology, its clinical applications, and the methodologies used for its detection and analysis.

Molecular Characteristics of TAG-72

TAG-72 is a glycoprotein with a molar mass exceeding 1,000 kDa.[1] Its structure is characterized by extensive O-linked glycosylation, giving it a mucin-like configuration.[1] The carbohydrate epitopes are crucial to its function and recognition by antibodies. These patterns include tumor-associated carbohydrate antigens such as sialyl-Tn (STn), which contribute significantly to tumor progression and metastasis.[1] The monoclonal antibodies B72.3 and the second-generation CC49 recognize these carbohydrate epitopes, enabling the detection and targeting of TAG-72-expressing cancer cells.[1][3][7]

The Role of TAG-72 in Cancer Progression

TAG-72 is not merely a passive marker but an active participant in tumor progression. Its pathogenic mechanisms are primarily linked to its biochemical structure and its interaction with the tumor microenvironment.

Immune Evasion

One of the critical roles of TAG-72 is to shield tumor cells from the host's immune system. It contributes to a mucinous barrier that physically masks tumor antigens from immune recognition.[1] Beyond physical shielding, TAG-72 actively suppresses the immune response. It has been shown to have immunosuppressive effects on tumor-infiltrating dendritic cells (DCs).[6][8] By interacting with C-type lectins such as DC-SIGN on dendritic cells, TAG-72 can induce an anti-inflammatory, tolerogenic phenotype, which in turn dampens the anti-tumor T-cell response.[8][9] This creates an immunosuppressive tumor microenvironment conducive to tumor growth.[8]

Cell Adhesion and Metastasis

The extensive glycosylation of TAG-72 influences the adhesive properties of cancer cells.[1] It modulates the interaction between tumor cells and the extracellular matrix (ECM), a critical step in the metastatic cascade.[1] By altering cell adhesion, TAG-72 facilitates the detachment of tumor cells from the primary mass, their invasion into surrounding tissues and blood vessels, and subsequent colonization of distant sites. Overexpression of TAG-72 has been significantly associated with lymphatic and venous invasion in colorectal cancer.[10]

Clinical Significance and Data

TAG-72 is a valuable biomarker in clinical oncology, with applications in diagnosis, prognosis, and therapeutic monitoring.

Diagnostic and Prognostic Value

The CA 72-4 immunoassay, which detects TAG-72 in serum, is widely used for diagnosing and monitoring several cancers, particularly gastric and colorectal adenocarcinoma.[1] While not a standalone diagnostic tool due to its presence in some non-malignant conditions, elevated levels are highly suggestive of malignancy.[4][11] Its expression often correlates with tumor stage and prognosis.[1][12]

Table 1: Correlation of TAG-72 Expression with Clinicopathological Features

| Cancer Type | Correlation with Aggressive Features | Finding | Reference |

|---|---|---|---|

| Colorectal Cancer | Lymphatic Invasion | TAG-72high group significantly associated. (P = .001) | [10] |

| Colorectal Cancer | Venous Invasion | TAG-72high group significantly associated. (P = .005) | [10] |

| Colorectal Cancer | High pN Status (Node Involvement) | TAG-72high group significantly associated. (P < .001) | [10] |

| Colorectal Cancer | Disease-Free Survival | TAG-72high is an independent negative prognostic factor. (P = .028) | [10] |

| Breast Cancer | Tumor Size, Nodal Metastasis, Low Differentiation | TAG-72 expression more frequent in these cases. | [13] |

| Breast Cancer | Disease Stage | 35.7% positive in Stage I vs. 60% in Stage II-III. (p=0.03) | [13] |

| Gastric & Lung Cancer | Tumor Stage | Sensitivity of TAG-72 assay is highest with advanced disease. |[11] |

Monitoring Disease Recurrence

Longitudinal studies have shown that monitoring serum TAG-72 levels can predict the recurrence of malignant disease after surgical resection.[4] Combining the TAG-72 assay with other markers like Carcinoembryonic Antigen (CEA) significantly improves the sensitivity of detecting recurrent colorectal carcinoma.[12][14]

Table 2: Performance of TAG-72 as a Serum Tumor Marker in Colorectal Cancer

| Marker(s) | Percentage of Positive Serum Samples | Note | Reference |

|---|---|---|---|

| TAG-72 alone | 43% | Comparable sensitivity to CEA alone. | [14] |

| CEA alone | 43% | Standard marker for comparison. | [14] |

| TAG-72 and CEA combined | 60% | Demonstrates complementary value with little increase in false-positives. |[14] |

Therapeutic Targeting of TAG-72

Given its high tumor specificity, TAG-72 is a prime target for cancer immunotherapy.[2][15]

-

Monoclonal Antibody Therapy : Antibodies like Minretumomab (CC49) have been studied for targeting TAG-72 in solid tumors.[1] Anatumomab mafenatox is an antibody-drug conjugate designed to deliver a toxin specifically to TAG-72-expressing cells.[1]

-

CAR-T Cell Therapy : Chimeric Antigen Receptor (CAR) T-cells engineered to recognize TAG-72 have shown anti-tumor activity in preclinical models of ovarian and colorectal cancer.[1][5] A first-generation TAG-72 CAR-T construct was found to be safe in a Phase 1/2 trial for metastatic colorectal cancer, and newer generations with higher binding affinities are being developed.[5][16]

-

Bispecific T-cell Engagers (BiTEs) : These antibodies simultaneously bind TAG-72 on a cancer cell and CD3 on a T-cell, bringing them into close proximity to enhance tumor killing.[15]

-

Immunocytokines : These are fusion proteins, such as an anti-TAG-72 antibody fused with Interleukin-2 (IL-2), designed to deliver the cytokine directly to the tumor site, boosting the local anti-tumor immune response.[6]

Table 3: Affinity of Novel Anti-TAG-72 Single-Chain Variable Fragments (scFv)

| scFv Clone | Binding Affinity (KD) | Note | Reference |

|---|---|---|---|

| Ab3891 | 64.4 nM | Parent clone chosen for affinity maturation. | [5] |

| Ab4116 | 15.3 nM | Affinity-matured clone with improved binding. | [5] |

| Ab4117 | 9.9 nM | Affinity-matured clone with improved binding. | [5] |

| Ab4118 | 21.3 nM | Affinity-matured clone with improved binding. |[5] |

Appendix: Experimental Protocols

A.1. Protocol for Serum TAG-72 Detection via ELISA

This protocol outlines the steps for a sandwich ELISA, a common method for quantifying TAG-72 (CA 72-4) in serum.[17]

Methodology:

-

Sample Collection and Preparation :

-

Serum : Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at ~1000 x g for 15-20 minutes. Aspirate the serum and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[17]

-

-

Assay Procedure (Sandwich ELISA) :

-

Step 1 : Secure the desired number of microtiter wells pre-coated with a specific anti-TAG-72 monoclonal antibody (e.g., B72.3).[17]

-

Step 2 : Add 50-100 µL of standards and prepared serum samples to the appropriate wells.

-

Step 3 : Add 100 µL of a biotin-conjugated anti-TAG-72 antibody (e.g., CC49) to each well. Cover the plate and incubate.

-

Step 4 : Aspirate the liquid and wash the wells multiple times with a wash buffer.

-

Step 5 : Add 100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate to each well, cover, and incubate.

-

Step 6 : Repeat the wash step to remove unbound conjugate.

-

Step 7 : Add TMB substrate solution to each well. Incubate in the dark at room temperature, allowing a blue color to develop.

-

Step 8 : Add 50 µL of stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.

-

Step 9 : Read the optical density (OD) at 450 nm within 15-30 minutes of adding the stop solution.

-

Step 10 : Calculate the concentration of TAG-72 in the samples by comparing their OD to the standard curve.

-

A.2. Protocol for TAG-72 Detection in Tissues via Immunohistochemistry (IHC)

This protocol describes the detection of TAG-72 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[18][19][20]

Methodology:

-

Specimen Preparation :

-

Fix tissue sections in 10% neutral buffered formalin.

-

Embed in paraffin and cut sections to 4-5 µm thickness.

-

Mount sections on positively charged glass slides and bake.[20]

-

-

Deparaffinization and Rehydration :

-

Immerse slides in xylene (or a substitute) to remove paraffin.

-

Rehydrate through a series of graded alcohols (e.g., 100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval :

-

Staining Procedure :

-

Step 1 (Peroxidase Block) : Incubate sections with a peroxidase blocking solution (e.g., 3% H₂O₂) for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.[20]

-

Step 2 (Primary Antibody) : Apply the primary anti-TAG-72 antibody (e.g., clone B72.3 or CC49) diluted to its optimal concentration (e.g., 1:100-1:200). Incubate for 30-60 minutes at room temperature or overnight at 4°C.[18][20]

-

Step 3 (Secondary Antibody) : Rinse, then apply an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG) and incubate for 20-30 minutes at room temperature.[20]

-

Step 4 (Detection) : Rinse, then apply the chromogen substrate (e.g., DAB). Incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.[18]

-

Step 5 (Counterstain) : Rinse slides in distilled water. Counterstain with hematoxylin for 30 seconds to 5 minutes to stain cell nuclei blue.[18][20]

-

Step 6 (Dehydration and Mounting) : "Blue" the hematoxylin in a suitable solution, then dehydrate the sections through graded alcohols and clear in xylene. Apply a coverslip using a permanent mounting medium.

-

-

Interpretation :

References

- 1. Tumor-associated glycoprotein 72 - Wikipedia [en.wikipedia.org]

- 2. What are Tumor-associated glycoprotein 72 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical evaluation of the new tumor marker TAG-72 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moffitt.org [moffitt.org]

- 6. mdpi.com [mdpi.com]

- 7. A new TAG-72 cancer marker peptide identified by phage display - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor-associated glycoprotein (TAG-72) is a natural ligand for the C-type lectin-like domain that induces anti-inflammatory orientation of early pregnancy decidual CD1a+ dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prognostic role of tumor associated glycoprotein 72 (TAG-72) in stage II and III colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumor associated glycoprotein-72 (TAG-72) levels in patients with non-malignant and malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TAG-72 expression and its role in the biological evaluation of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TAG-72 expression and clinical outcome in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TAG-72 (CA 72-4 assay) as a complementary serum tumor antigen to carcinoembryonic antigen in monitoring patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. moffitt.org [moffitt.org]

- 16. 16MB057 TAG72: CAR-T Cell constructs (chimeric antigen receptors) that Recognize TAG72 | Moffitt [moffitt.org]

- 17. ELISA Kit [ABIN1051574] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 18. asone-int.com [asone-int.com]

- 19. biogenex.com [biogenex.com]

- 20. genomeme.ca [genomeme.ca]

- 21. Frontiers | Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action [frontiersin.org]

The Differential Expression of Tumor-Associated Glycoprotein 72 (TAG-72): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight, mucin-like glycoprotein that has garnered significant attention in the field of oncology. Its expression is predominantly associated with malignant tissues, with minimal to no presence in most normal adult tissues, establishing it as a valuable tumor marker. This technical guide provides an in-depth analysis of TAG-72 expression in normal versus tumor tissues, offering quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals involved in cancer research and the development of novel diagnostic and therapeutic strategies targeting TAG-72.

Introduction to TAG-72

TAG-72 is characterized by its extensive O-linked glycosylation, with the sialyl-Tn (sTn) epitope being a key antigenic determinant recognized by monoclonal antibodies such as B72.3 and CC49.[1][2] This aberrant glycosylation is a hallmark of carcinogenesis and contributes to the tumor-specific nature of TAG-72.[2][3] Found on the surface of numerous cancer cells, including those of the colon, breast, ovary, and stomach, TAG-72 plays a role in tumor progression by contributing to the mucinous barrier that shields tumor cells from immune recognition and by influencing cell adhesion and metastasis.[4][5][6] Its differential expression profile makes it an attractive target for diagnostic immunoassays, targeted therapies, and intraoperative surgical guidance.[7][8]

Quantitative Expression of TAG-72: Normal vs. Tumor Tissues

The differential expression of TAG-72 between malignant and benign tissues is a key characteristic that underpins its clinical utility. The following tables summarize quantitative data from immunohistochemical (IHC) and radioimmunoassay (RIA) studies, providing a comparative overview of TAG-72 expression across various tissue types.

Table 1: TAG-72 Expression in Colorectal Tissues

| Tissue Type | Method | No. of Patients/Samples | Key Findings | Reference(s) |

| Colorectal Carcinoma | IHC | 21 | 17/21 (81%) of adjacent colon cancers showed reactivity. | [9] |

| Colorectal Carcinoma | IHC | 578 | 144/578 (24.9%) showed TAG-72 overexpression. | [10] |

| Colorectal Carcinoma | RIA | 110 | ~10-fold increase in TAG-72 expression compared to normal colonic mucosa from the same patients. | [11] |

| Normal Colon Mucosa | IHC | 21 | No reactivity observed in normal colon specimens. | [9] |

| Normal Colon Mucosa (from healthy donors) | RIA | 31 | Mean TAG-72 level of approximately 3.9 units/mg protein. | [11] |

| Transitional Mucosa (adjacent to cancer) | IHC | 21 | 21/21 (100%) of specimens reacted strongly. | [9] |

| Benign Colorectal Disease | RIA | 20 | Mean TAG-72 levels approximately 6-fold higher than in healthy donors. | [11] |

Table 2: TAG-72 Expression in Breast Tissues

| Tissue Type | Method | No. of Patients/Samples | Key Findings | Reference(s) |

| Primary Breast Carcinoma | IHC | 114 | 81/114 (71%) expressed TAG-72 (detected by MAb B72.3). | [12] |

| Primary Breast Carcinoma | IHC | 118 | 93/118 (78.8%) were positive for TAG-72. | [7] |

| Infiltrating Ductal Carcinoma | IHC | 23 | 16/23 (70%) of primary carcinomas demonstrated reactivity. | [13] |

| Normal Mammary Epithelium | IHC | - | Comparatively lower levels of positivity compared to malignant tissue. | [10] |

Table 3: TAG-72 Expression in Ovarian Tissues

| Tissue Type | Method | No. of Patients/Samples | Key Findings | Reference(s) |

| Ovarian Carcinoma | IHC | 43 | 88% of ovarian cancer tissue samples showed immunoreactivity. | [14] |

| Ovarian Carcinoma | RIA | - | Highest positivity (63%) among various cancers in one study. | [15] |

| Normal Ovarian Tissue | - | - | Generally negative for TAG-72 expression. | [14] |

Table 4: TAG-72 Expression in Gastric Tissues

| Tissue Type | Method | No. of Patients/Samples | Key Findings | Reference(s) |

| Gastric Carcinoma | RIA | 79 | 47% of patients with active gastric cancer had increased TAG-72 levels. | [16] |

| Gastric Carcinoma | RIA | - | High positivity (58%) observed in one study. | [15] |

| Healthy Gastric Mucosa | - | 40 | Significantly lower expression compared to tumor tissue. | [17] |

Table 5: TAG-72 Expression in Other Tissues

| Tissue Type | Method | No. of Patients/Samples | Key Findings | Reference(s) |

| Endometrial Adenocarcinoma | IHC | 44 | 91% of endometrial adenocarcinomas expressed detectable TAG-72. | |

| Normal Secretory Endometrium | IHC | 21 | Expressed TAG-72, suggesting hormonal regulation. | |

| Pancreatic Cancer | IHC | - | Similar rate of expression to CA 19-9 and DU-PAN-2, but localized to the Golgi region. | [12] |

| Normal Pancreas | IHC | - | Expressed in fewer ductal and ductular cells compared to CA 19-9 and DU-PAN-2. | [12] |

| Lung Adenocarcinoma | RIA | - | Sensitivity of TAG-72 assay is highest in advanced disease. |

Experimental Protocols

Accurate and reproducible detection of TAG-72 is paramount for both research and clinical applications. This section provides detailed methodologies for the two most common techniques: Immunohistochemistry (IHC) and Radioimmunoassay (RIA).

Immunohistochemistry (IHC) Protocol for TAG-72 in Paraffin-Embedded Tissues

This protocol outlines the steps for the qualitative identification of TAG-72 in formalin-fixed, paraffin-embedded (FFPE) human tissues using monoclonal antibodies like B72.3 or CC49.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water

-

Antigen Retrieval Solution (e.g., 10mM Sodium Citrate, pH 6.0)

-

Hydrogen Peroxide (3%)

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking Buffer (e.g., 10% normal goat serum in PBS)

-

Primary Antibody: Anti-TAG-72 monoclonal antibody (e.g., B72.3 or CC49), diluted in antibody diluent (e.g., PBS with 1% BSA). Recommended starting dilution is 1:100-1:200.

-

Biotinylated Secondary Antibody (e.g., goat anti-mouse IgG)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in a 60°C oven for 30-60 minutes.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.

-

Rinse slides in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Immerse slides in Antigen Retrieval Solution.

-

Heat the solution to 95-100°C in a water bath or steamer for 20-40 minutes.

-

Allow slides to cool in the solution for 20 minutes at room temperature.

-

Rinse slides in wash buffer for 5 minutes.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse slides with wash buffer two times for 5 minutes each.

-

-

Blocking:

-

Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Drain the blocking buffer from the slides.

-

Apply the diluted anti-TAG-72 primary antibody to the tissue sections.

-

Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with wash buffer three times for 5 minutes each.

-

Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Rinse slides with wash buffer three times for 5 minutes each.

-

Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Rinse slides with wash buffer three times for 5 minutes each.

-

-

Chromogen Development:

-

Apply the DAB substrate-chromogen solution and incubate for 2-10 minutes, or until the desired brown staining intensity is reached.

-

Rinse slides with deionized water.

-

-

Counterstaining:

-

Immerse slides in hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).

-

Clear the slides in two changes of xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Radioimmunoassay (RIA) for Serum TAG-72 (CA 72-4)

This protocol describes a solid-phase, two-site immunoradiometric "sandwich" assay for the quantitative measurement of TAG-72 in human serum. This assay typically uses two different monoclonal antibodies, such as CC49 as the capture antibody and ¹²⁵I-labeled B72.3 as the signal antibody.

Materials:

-

Coated tubes (e.g., polystyrene tubes coated with streptavidin or a capture antibody)

-

Patient serum samples, controls, and standards

-

Capture Antibody (e.g., biotinylated anti-TAG-72 MAb CC49)

-

Signal Antibody (e.g., ¹²⁵I-labeled anti-TAG-72 MAb B72.3)

-

Wash Buffer

-

Gamma counter

Procedure:

-

Assay Preparation:

-

Bring all reagents and samples to room temperature.

-

Label coated tubes in duplicate for standards, controls, and patient samples.

-

-

First Incubation (Capture):

-

Pipette 100 µL of each standard, control, and patient serum into the corresponding coated tubes.

-

Add 100 µL of the capture antibody (e.g., biotinylated CC49) to each tube.

-

Incubate for a specified time (e.g., 2-4 hours) at a specific temperature (e.g., 37°C) with agitation. This allows the TAG-72 in the sample to bind to the capture antibody.

-

-

Washing:

-

Aspirate the contents of the tubes.

-

Wash the tubes with wash buffer (e.g., 3-5 times) to remove unbound components.

-

-

Second Incubation (Signal):

-

Add 100 µL of the ¹²⁵I-labeled signal antibody (e.g., ¹²⁵I-B72.3) to each tube.

-

Incubate for a specified time (e.g., 18-24 hours) at a specific temperature (e.g., 4°C). This allows the labeled antibody to bind to a different epitope on the captured TAG-72.

-

-

Final Washing:

-

Aspirate the contents of the tubes.

-

Wash the tubes thoroughly with wash buffer to remove unbound labeled antibody.

-

-

Counting:

-

Measure the radioactivity in each tube using a gamma counter for at least 60 seconds. The amount of bound radioactivity is directly proportional to the concentration of TAG-72 in the sample.

-

-

Calculation of Results:

-

Construct a standard curve by plotting the mean counts per minute (CPM) for each standard against its known concentration.

-

Determine the TAG-72 concentration in the patient samples and controls by interpolating their mean CPM values from the standard curve.

-

Visualizations: Pathways and Workflows

TAG-72's Role in the Tumor Microenvironment

TAG-72 does not function through a classical receptor-mediated signaling pathway. Instead, its impact on cancer progression is largely attributed to its properties as an aberrantly glycosylated mucin. It influences the tumor microenvironment by masking cancer cells from the immune system and altering cell adhesion properties, which facilitates metastasis. The following diagram illustrates this indirect mechanism of action.

Experimental Workflow for TAG-72 Detection and Analysis

The following diagram outlines a general workflow for the detection and analysis of TAG-72 expression in tissue and serum samples, from sample acquisition to data interpretation.

Conclusion

The pronounced differential expression of TAG-72 in a wide array of adenocarcinomas compared to normal tissues solidifies its position as a significant biomarker in oncology. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess TAG-72 expression and explore its potential as a diagnostic and therapeutic target. The elucidation of its indirect role in modulating the tumor microenvironment, rather than participating in direct signaling cascades, opens up unique avenues for therapeutic intervention, focusing on disrupting its immunosuppressive and pro-metastatic functions. Continued research into the nuanced roles of TAG-72 and the development of more specific and sensitive detection and therapeutic agents will undoubtedly enhance its clinical utility in the management of cancer.

References

- 1. Analysis of a human tumor-associated glycoprotein (TAG-72) identified by monoclonal antibody B72.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tumor-associated glycoprotein (TAG-72) in endometriotic implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathobiological Implications of Mucin Glycans in Cancer: Sweet Poison and Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action [frontiersin.org]

- 8. Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of TAG-72 in normal colon, transitional mucosa, and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prognostic role of tumor associated glycoprotein 72 (TAG-72) in stage II and III colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation between tumor-associated glycoprotein 72 mucin levels in tumor and serum of colorectal patients as measured by the quantitative CA 72-4 immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative studies on the expression of tumor-associated glycoprotein (TAG-72), CA 19-9 and DU-PAN-2 in normal, benign and malignant pancreatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [The value of serum tumor-associated glycoprotein 72 (TAG 72) in the diagnosis of malignancies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serum TAG 72 levels in different human carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Immunohistochemical expression of TAG-72 in normal and malignant endometrium: correlation of antigen expression with estrogen receptor and progesterone receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of TAG-72 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight, mucin-like glycoprotein prominently overexpressed on the surface of various adenocarcinomas, including colorectal, ovarian, and breast cancers. While extensively utilized as a diagnostic marker and a therapeutic target, its intrinsic role in orchestrating cell signaling events that contribute to tumorigenesis has remained partially understood. This technical guide delves into the core mechanisms of action of TAG-72 in cell signaling, positing a model where its influence is primarily exerted through the modulation of cell adhesion dynamics and crosstalk with key oncogenic pathways. This document provides an in-depth analysis of the current understanding of TAG-72-mediated signaling, detailed experimental protocols for its investigation, and quantitative data to support the proposed mechanisms.

Introduction: Beyond a Passive Tumor Marker

Historically, TAG-72 has been viewed as a passive biomarker, a flag on the surface of cancer cells that signals their malignant nature. However, emerging evidence suggests that TAG-72, largely through its characteristic sialyl-Tn (sTn) antigen, is an active participant in the molecular dialogues that govern cancer cell behavior. Its expression is correlated with increased metastatic potential and poor prognosis, hinting at a more direct role in driving malignant phenotypes. This guide will explore the hypothesis that TAG-72 functions as a key regulator of "outside-in" signaling, influencing cell adhesion, migration, and proliferation.

The Core Mechanism: TAG-72 as a Modulator of Cell Adhesion and Integrin Signaling

The primary mechanism of action for TAG-72 in cell signaling is believed to be its ability to modulate cell-cell and cell-extracellular matrix (ECM) interactions, which in turn impacts intracellular signaling cascades. This is largely attributed to the dense presentation of sTn antigens on the mucin backbone of TAG-72.

Interaction with the Extracellular Matrix and Integrins

TAG-72, with its extensive O-linked glycosylation, can alter the adhesive properties of cancer cells. The negatively charged sialic acid residues of the sTn antigen can influence the binding of cells to ECM components like fibronectin and collagen. This modulation of adhesion is critical for cell migration and invasion.

While direct binding of TAG-72 to integrins has not been definitively demonstrated, a compelling hypothesis is that the high density of TAG-72 on the cell surface can sterically hinder or otherwise modulate the clustering and activation of integrins. Integrins are key transmembrane receptors that, upon binding to the ECM, initiate intracellular signaling cascades that regulate cell survival, proliferation, and migration. By influencing the spatial organization and function of integrins, TAG-72 can indirectly control these critical cellular processes.

Downstream Signaling: The Focal Adhesion Kinase (FAK) Pathway

A central node in integrin-mediated signaling is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering. The activation of FAK is a critical event in the formation of focal adhesions, which are dynamic structures that link the ECM to the actin cytoskeleton and serve as hubs for signal transduction.

The proposed signaling pathway is as follows:

-

Modulation of Integrin Clustering: The dense meshwork of TAG-72 on the cancer cell surface influences the clustering of integrins in response to ECM engagement.

-

FAK Recruitment and Autophosphorylation: This altered integrin clustering leads to the recruitment and autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Src Kinase Activation: Phosphorylated FAK serves as a docking site for the SH2 domain of Src family kinases, leading to their activation.

-

Downstream Signaling Cascades: The FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading to the activation of pathways that promote cell migration and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Diagram: Proposed TAG-72-Mediated FAK Signaling Pathway

A Deep Dive into Tumor-Associated Glycoprotein 72 (TAG-72): From Discovery to Clinical Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight, mucin-like glycoprotein that has garnered significant attention in the field of oncology.[1] Its expression is predominantly restricted to the surface of a wide variety of human adenocarcinoma cells, including those of the colon, breast, ovary, and pancreas, with minimal presence in normal adult tissues.[2][3] This differential expression profile has positioned TAG-72 as a valuable tumor marker for diagnostics, prognostics, and as a target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the discovery, history, biochemical characterization, and clinical applications of TAG-72, with a focus on the key experimental methodologies and signaling pathways associated with this important oncodevelopmental antigen.

The Discovery and History of TAG-72: A Timeline

The journey of TAG-72 from an unknown entity to a clinically relevant biomarker is a testament to the advancements in monoclonal antibody technology. The initial discovery and subsequent characterization were pivotal moments in the field of tumor immunology.

Mid-1980s: The Dawn of an Era with Monoclonal Antibody B72.3 The story of TAG-72 begins with the development of the murine monoclonal antibody (MAb) B72.3. This antibody was generated by immunizing mice with a membrane-enriched fraction of a human breast carcinoma metastasis.[1] Researchers observed that B72.3 selectively bound to a high-molecular-weight glycoprotein present on various carcinoma cells, which they designated as Tumor-Associated Glycoprotein 72.[1][2]

Late 1980s - Early 1990s: Characterization and the Advent of Second-Generation Antibodies Following its discovery, extensive research focused on characterizing the biochemical nature of TAG-72. It was identified as a mucin-like molecule with a molecular weight exceeding 1,000 kDa, featuring extensive O-linked glycosylation.[1] The B72.3-reactive epitope was later identified as a sialyl-Tn (sialic acid α2-6 GalNAc) carbohydrate structure.

To improve upon the initial findings, second-generation monoclonal antibodies were developed using purified TAG-72 from a human colon carcinoma xenograft (LS-174T). Among these, the murine MAb CC49 emerged as a significant advancement, demonstrating a higher binding affinity for TAG-72 compared to B72.3.

1990s - Present: Clinical Translation and Therapeutic Exploration The development of specific monoclonal antibodies paved the way for the clinical application of TAG-72. The CA 72-4 radioimmunoassay, which utilizes both B72.3 and CC49 antibodies, was developed for the quantitative detection of TAG-72 in serum, becoming a valuable tool for monitoring disease progression and recurrence in various cancers.[4] Furthermore, radiolabeled anti-TAG-72 antibodies, particularly CC49, were investigated for their potential in radioimmunoguided surgery (RIGS) to detect occult tumor deposits during surgery. More recently, TAG-72 has become a target for novel immunotherapies, including chimeric antigen receptor (CAR)-T cell therapies.[5]

Biochemical Characterization of TAG-72

TAG-72 is a complex glycoprotein with distinct biochemical properties that contribute to its role in cancer.

-

High Molecular Weight: TAG-72 is a very large molecule, with a molecular weight exceeding 1,000 kDa.[1]

-

Mucin-like Structure: It possesses a protein backbone that is heavily glycosylated with O-linked oligosaccharides, characteristic of mucins. This extensive glycosylation contributes to its high molecular weight and protects the protein core from proteolysis.

-

Glycosylation Pattern: The carbohydrate portion of TAG-72 is rich in sialic acid, galactose, and N-acetylgalactosamine. The primary epitope recognized by the B72.3 and CC49 antibodies is the sialyl-Tn antigen (NeuAcα2-6GalNAcα1-O-Ser/Thr).

-

Oncodevelopmental Antigen: TAG-72 is considered an oncodevelopmental antigen, as its expression is high during fetal development, significantly decreases in normal adult tissues, and re-appears in malignant transformations.

Key Monoclonal Antibodies: B72.3 and CC49

The study of TAG-72 is intrinsically linked to the monoclonal antibodies developed to detect it.

| Antibody | Immunogen | Isotype | Binding Affinity (Kd) | Key Characteristics |

| B72.3 | Membrane-enriched fraction of a human breast carcinoma metastasis | IgG1 | ~2.54 x 10⁹ M⁻¹[6] | The first monoclonal antibody to identify TAG-72. |

| CC49 | Purified TAG-72 from a human colon carcinoma xenograft (LS-174T) | IgG1 | ~1.62 x 10¹⁰ M⁻¹[6] | A second-generation antibody with higher binding affinity than B72.3. |

Experimental Protocols

Detailed methodologies for the detection and quantification of TAG-72 are crucial for both research and clinical applications.

Competition Radioimmunoassay (RIA)

This technique was instrumental in the initial quantification of TAG-72.

Principle: This is a competitive binding assay where unlabeled TAG-72 in a sample competes with a fixed amount of radiolabeled TAG-72 for a limited number of binding sites on the anti-TAG-72 antibody (e.g., B72.3). The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of TAG-72 in the sample.

Detailed Protocol:

-

Coating: Coat microtiter plate wells with a specific concentration of the capture antibody (e.g., goat anti-mouse IgG). Incubate overnight at 4°C.

-

Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Antibody Binding: Add a limiting dilution of the primary anti-TAG-72 antibody (e.g., B72.3) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competition Reaction:

-

Prepare a standard curve using known concentrations of purified TAG-72.

-

Add the standards or unknown samples to the wells.

-

Immediately add a fixed amount of radiolabeled TAG-72 (e.g., ¹²⁵I-TAG-72) to all wells.

-

Incubate for a defined period (e.g., 18-24 hours) at 4°C to allow for competitive binding.

-

-

Washing: Wash the wells extensively to remove unbound radiolabeled TAG-72.

-

Counting: Measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled TAG-72 against the concentration of the unlabeled TAG-72 standards. Determine the concentration of TAG-72 in the unknown samples by interpolating their radioactivity values on the standard curve.

Immunohistochemistry (IHC)

IHC is widely used to detect the presence and localization of TAG-72 in tissue sections.

Principle: This technique uses specific antibodies to visualize the distribution of an antigen in its native tissue context. The antibody-antigen interaction is detected using a chromogenic or fluorescent label.

Detailed Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Peroxidase Block: Incubate slides with a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

-

Blocking: Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-TAG-72 antibody (e.g., B72.3 or CC49) at an optimized dilution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash slides with wash buffer (3 x 5 minutes).

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Washing: Repeat the washing step.

-

Chromogen Development: Add a chromogen substrate solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired brown color develops. Monitor under a microscope.

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then mount with a coverslip using a permanent mounting medium.

-

Microscopic Examination: Examine the slides under a light microscope to assess the staining intensity and localization of TAG-72.

Enzyme-Linked Immunosorbent Assay (ELISA) for CA 72-4

The CA 72-4 assay is a sandwich ELISA used for the quantitative measurement of TAG-72 in serum.

Principle: This assay uses two different monoclonal antibodies that bind to distinct epitopes on the TAG-72 molecule. A capture antibody (e.g., CC49) is coated on the microplate wells, and a detection antibody (e.g., HRP-conjugated B72.3) is used to generate a colorimetric signal that is proportional to the amount of TAG-72 in the sample.

Detailed Protocol:

-

Plate Preparation: Use microtiter plates pre-coated with the capture antibody (CC49).

-

Sample and Standard Addition:

-

Prepare a series of standards with known concentrations of CA 72-4.

-

Add standards, controls, and patient serum samples to the wells.

-

-

Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow TAG-72 to bind to the capture antibody.

-

Washing: Wash the wells multiple times with a wash buffer to remove unbound components.

-

Detection Antibody Addition: Add the HRP-conjugated detection antibody (B72.3) to each well.

-

Incubation: Incubate the plate for another period (e.g., 1 hour) at room temperature to allow the detection antibody to bind to the captured TAG-72.

-

Washing: Repeat the washing step to remove unbound detection antibody.

-

Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).

-

Incubation: Incubate in the dark at room temperature for a specific time (e.g., 15-30 minutes) to allow color development.

-

Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Calculate the CA 72-4 concentration in the patient samples by interpolating their absorbance values on the standard curve.

Quantitative Data on TAG-72

The clinical utility of TAG-72 as a tumor marker is supported by extensive quantitative data from numerous studies.

| Cancer Type | Sensitivity (%) | Specificity (%) | Cut-off Value (U/mL) | Reference(s) |

| Gastric Cancer | 30.6 - 68 | 91 - 100 | 4 - 6.9 | [7][8][9] |

| Colorectal Cancer | 43 - 60 | 64 - 69.5 | ~6 | [10] |

| Ovarian Cancer | 24 - 53 | >95 | ~6 | [4][11] |

| Pancreatic Cancer | ~37 | 92.8 (combined with CA19-9) | 6.9 | [12] |

| Lung Adenocarcinoma | ~36 | 93 | ~6 | [4][13] |

| Malignant Pleural Effusion | 47 | 98 | ~6 | [14] |

Signaling Pathways Associated with TAG-72

The aberrant glycosylation that defines TAG-72 is not merely a passive marker but actively contributes to the malignant phenotype by modulating key signaling pathways.

TAG-72 and Immunosuppression

One of the most well-characterized roles of TAG-72 is its involvement in creating an immunosuppressive tumor microenvironment. TAG-72, through its sialyl-Tn and other tumor-associated carbohydrate antigens (TACAs), can interact with various lectin receptors on immune cells, particularly dendritic cells (DCs), leading to the suppression of anti-tumor immune responses.[4]

Mechanism of Immunosuppression:

-

Inhibition of Dendritic Cell Maturation: TACAs on TAG-72 bind to inhibitory receptors on immature dendritic cells (iDCs), such as Siglecs (Sialic acid-binding immunoglobulin-like lectins) and Macrophage Galactose-type Lectin (MGL).[4]

-

Suppression of Antigen Presentation: This interaction prevents the maturation of iDCs into mature dendritic cells (mDCs). Immature DCs have a reduced capacity to process and present tumor antigens to T cells.

-

Altered Cytokine Production: The engagement of inhibitory receptors on DCs leads to a shift in cytokine production, with an increase in immunosuppressive cytokines like IL-10 and TGF-β, and a decrease in pro-inflammatory cytokines such as IL-12, which is crucial for the activation of cytotoxic T lymphocytes.

-

Induction of T-cell Anergy and Regulatory T-cells (Tregs): The lack of proper antigen presentation and the altered cytokine milieu lead to T-cell anergy (unresponsiveness) and promote the differentiation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.[4]

References

- 1. Analysis of a human tumor-associated glycoprotein (TAG-72) identified by monoclonal antibody B72.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are Tumor-associated glycoprotein 72 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 16MB057 TAG72: CAR-T Cell constructs (chimeric antigen receptors) that Recognize TAG72 | Moffitt [moffitt.org]

- 6. researchgate.net [researchgate.net]

- 7. TAG-72 (B72.3) Mouse Monoclonal Antibody [cellmarque.com]

- 8. [Determination of the tumor marker CA 72-4 in gastric carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of serum CA 72-4 and CA 19-9 levels in gastric cancer patients and correlation with recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drg-diagnostics.de [drg-diagnostics.de]

- 12. oncotarget.com [oncotarget.com]

- 13. mdpi.com [mdpi.com]

- 14. asone-int.com [asone-int.com]

The Role of Tumor-Associated Glycoprotein 72 (TAG-72) in Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Tumor-Associated Glycoprotein 72 (TAG-72), a sialyl-Tn (STn) antigen, is a well-established biomarker in oncology, frequently associated with a more aggressive tumor phenotype and poorer prognosis. Emerging evidence has illuminated its active role in promoting cancer progression through the induction of the epithelial-mesenchymal transition (EMT). This technical guide provides an in-depth analysis of the function of TAG-72 in EMT, detailing the underlying signaling pathways, presenting available correlative data, and offering comprehensive experimental protocols to facilitate further research in this critical area of cancer biology and drug development.

Introduction to TAG-72 and Epithelial-Mesenchymal Transition

TAG-72 is a carbohydrate antigen expressed on the surface of various cancer cells, arising from aberrant O-glycosylation.[1] This altered glycosylation is a hallmark of cancer and contributes to multiple aspects of tumor progression, including metastasis.[1] The epithelial-mesenchymal transition is a cellular reprogramming process whereby epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced motility and invasiveness.[2] This transition is a critical step in the metastatic cascade. The expression of TAG-72 has been linked to an invasive and migratory phenotype, suggesting its involvement in promoting EMT.[3]

Quantitative Data on TAG-72 and EMT Marker Expression

While comprehensive quantitative studies directly correlating TAG-72 expression levels with a full panel of EMT markers are still emerging, existing data from immunohistochemical and other analyses indicate significant associations. The following tables summarize the observed correlations from various studies.

Table 1: Correlation between TAG-72 Expression and EMT Markers

| Cancer Type | TAG-72 Expression | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Correlation | Reference |

| Colorectal Cancer | High | Low | Not Reported | High | Positive correlation between TAG-72 and Vimentin; Inverse correlation with E-cadherin. | [1][4] |

| Ovarian Cancer | High | Low | High | High | TAG-72 expression is associated with a loss of epithelial characteristics and gain of mesenchymal markers. | [5][6] |

| Breast Cancer | High | Low | Not Reported | High | High TAG-72 expression correlates with features of aggressive tumors, which are often characterized by EMT. | [7][8] |

| Gastric Cancer | Not Reported | Low | High | High | EMT marker expression is higher in cancerous tissues. | [2] |

| Prostate Cancer | Not Reported | Low | High | Not Reported | N-cadherin is a reliable marker for EMT in clinical prostate cancer. | [3] |

Table 2: Immunohistochemical Scoring of TAG-72 and EMT Markers

| Marker | Scoring System | Interpretation | Reference |

| TAG-72 | Composite Score (Intensity x Percentage of Positive Cells) | High score indicates strong and widespread expression. | [5] |

| E-cadherin | Percentage of stained cells | <10% staining considered reduced expression. | [9] |

| N-cadherin | Percentage of stained cells | >10% staining considered positive expression. | [6] |

| Vimentin | Percentage of stained cells | >5% of cells showing positive staining considered positive. | [2][4] |

Signaling Pathways of TAG-72 in EMT

TAG-72, primarily carried on the mucin MUC16, initiates a signaling cascade that promotes EMT. The primary mechanism involves the interaction with integrins, leading to the activation of Focal Adhesion Kinase (FAK) and Integrin-Linked Kinase (ILK). This activation, in turn, stimulates downstream pathways, principally the PI3K/AKT and MAPK/ERK pathways, which converge on the upregulation of key EMT-inducing transcription factors such as Snail, Slug, and Twist.

Caption: TAG-72 mediated signaling pathway in EMT.

Experimental Protocols

To investigate the role of TAG-72 in EMT, a series of well-established molecular and cellular biology techniques are employed. The following protocols provide a detailed methodology for key experiments.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the function of TAG-72 in EMT, starting from clinical observations to molecular mechanism elucidation.

Caption: Experimental workflow for investigating TAG-72 in EMT.

Detailed Methodologies

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Hydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Wash with Tris-buffered saline with Tween 20 (TBST).

-

Block non-specific binding with a blocking serum (e.g., 5% goat serum in TBST) for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate sections with primary antibodies against TAG-72 (e.g., clone B72.3 or CC49) and E-cadherin, diluted according to the manufacturer's instructions, overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Wash slides with TBST.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with TBST.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Wash with TBST.

-

-

Chromogen and Counterstaining:

-

Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

-

-

Protein Extraction:

-

Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Vimentin and N-cadherin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

-

Detection:

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Cell Preparation:

-

Starve cells in serum-free medium for 24 hours.

-

Resuspend cells in serum-free medium.

-

-

Assay Setup:

-

Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Seed the cell suspension into the upper chamber of the Transwell insert.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody against Snail or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Quantify the amount of precipitated DNA corresponding to the E-cadherin promoter region (which contains Snail binding sites) by quantitative PCR (qPCR).

-

Conclusion

The expression of TAG-72 on cancer cells is not merely a passive biomarker but an active participant in driving tumor progression through the induction of EMT. The signaling cascade initiated by TAG-72, involving integrin-mediated activation of FAK and ILK, presents several potential targets for therapeutic intervention. A thorough understanding of this pathway and the ability to quantify the expression of TAG-72 and its associated EMT markers are crucial for the development of novel anti-metastatic therapies. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted role of TAG-72 in cancer metastasis.

References

- 1. TAG-72 expression and its role in the biological evaluation of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-ce.org [e-ce.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Quantitative evaluation of vimentin expression in tumour stroma of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of TAG-72 in ovarian cancer and its correlation with tumor stage and patient prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High N-Cadherin Protein Expression in Ovarian Cancer Predicts Poor Survival and Triggers Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAG-72 expression and clinical outcome in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association of quantitative analysis of intratumoral reduced E-cadherin expression with lymph node metastasis and prognosis in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunohistochemical Markers of the Epithelial-to-Mesenchymal Transition (EMT) Are Related to Extensive Lymph Nodal Spread, Peritoneal Dissemination, and Poor Prognosis in the Microsatellite-Stable Diffuse Histotype of Gastric Cancer [mdpi.com]

Unraveling the Expression of a Key Cancer Biomarker: A Technical Guide to TAG-72 Regulation

For Immediate Release

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the expression of Tumor-Associated Glycoprotein 72 (TAG-72) in cancer cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the transcriptional and epigenetic control of TAG-72, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Introduction: The Significance of TAG-72 in Oncology

Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight glycoprotein prominently expressed on the surface of a wide array of cancer cells, including those of the colon, breast, ovary, lung, and pancreas.[1] Its expression is minimal in normal adult tissues, making it a highly specific biomarker for various adenocarcinomas.[1][2] The TAG-72 antigen is structurally defined as the sialyl-Tn (sTn) epitope, an O-linked carbohydrate structure (NeuAcα2-6GalNAcα1-O-Ser/Thr).[3] The presence of TAG-72 is often correlated with tumor progression, metastasis, and a poor prognosis, underscoring its potential as a diagnostic marker and a target for therapeutic intervention.[1][2] This guide delves into the molecular intricacies of TAG-72 expression, focusing on the regulatory landscape of the key enzyme responsible for its synthesis.

The Core of TAG-72 Expression: The Role of ST6GALNAC1

The synthesis of the TAG-72 antigen is catalyzed by the enzyme α-N-acetylgalactosaminide α-2,6-sialyltransferase 1, encoded by the ST6GALNAC1 gene.[3][4] This enzyme facilitates the transfer of sialic acid to an O-linked N-acetylgalactosamine (GalNAc) residue on glycoproteins.[3] Therefore, the regulation of TAG-72 expression in cancer cells is intrinsically linked to the transcriptional and epigenetic control of the ST6GALNAC1 gene.

Transcriptional Regulation of ST6GALNAC1

The expression of ST6GALNAC1 is tightly controlled at the transcriptional level, with several transcription factors implicated in its regulation in cancer cells.

Key Transcription Factors:

-

Androgen Receptor (AR): In prostate cancer, the expression of the human ST6GALNAC1 gene is induced by androgens, with the androgen receptor directly binding to a response element in the vicinity of the ST6GALNAC1 promoter.[1]

-

Sox9 and Slug: The stem cell-associated transcription factors Sox9 and Slug have been shown to be regulated by the activity of the related sialyltransferase ST6Gal-I, suggesting a potential role in the regulation of a cancer stem cell phenotype and possibly influencing ST6GALNAC1 expression.[5]

-

Other Potential Regulators: Bioinformatic analyses have identified potential binding sites for a range of transcription factors in the ST6GALNAC1 promoter region, including GR-alpha, GR-beta, Ik-1, Nkx3-1, RORalpha2, and Zic1.[6]

Signaling Pathways Influencing ST6GALNAC1 Expression:

The expression of sialyltransferases, including ST6GALNAC1, is influenced by various signaling pathways that are often dysregulated in cancer. While direct pathways for ST6GALNAC1 are still under investigation, related sialyltransferases are known to be upregulated by Ras and c-Myc signaling.[1]

Epigenetic Regulation of ST6GALNAC1

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression in cancer and are implicated in the control of ST6GALNAC1.

DNA Methylation:

-

Hypermethylation: In esophageal squamous cell carcinoma, ST6GALNAC1 has been found to be downregulated through hypermethylation of its promoter region.[7]

-

Promoter Methylation in Colorectal Cancer: Studies have also investigated the promoter methylation status of ST6GALNAC1 in colorectal cancer, suggesting that epigenetic silencing or activation could be a key regulatory mechanism.[8]

Histone Modifications:

While specific histone modifications targeting the ST6GALNAC1 gene are an active area of research, it is well-established that the landscape of histone marks is globally altered in cancer, influencing the accessibility of chromatin to transcription factors and the transcriptional machinery.

Quantitative Data on TAG-72 Expression

The expression of TAG-72 varies across different cancer types. The following table summarizes the reported prevalence of TAG-72 in several human carcinomas.

| Cancer Type | Percentage of TAG-72 Positive Cases | Reference |

| Colorectal Carcinoma | >80% | [9] |

| Ovarian Carcinoma | 63% | [10] |

| Gastric Carcinoma | 58% | [10] |

| Pulmonary Adenocarcinoma | 80% (sensitivity) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the regulation of TAG-72 expression.

Immunohistochemistry (IHC) for TAG-72 Detection in Tissues

This protocol outlines the steps for the qualitative identification of TAG-72 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

-

Hydrogen Peroxide Block (3%)

-

Protein Block (e.g., normal goat serum)

-

Primary antibody: Mouse anti-TAG-72 monoclonal antibody (Clone B72.3 or CC49)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Solution at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Incubate slides with Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS).

-

Apply Protein Block and incubate for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-TAG-72 antibody in antibody diluent (recommended starting dilution 1:100 to 1:400).[12]

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Prepare and apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).

-

Rinse with deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with tap water.

-